4-(1H-Indol-4-YL)benzyl alcohol
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Overview
Description
4-(1H-Indol-4-YL)benzyl alcohol is a chemical compound that features an indole ring system fused to a benzyl alcohol moiety. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. The indole ring system is a prevalent structure in many alkaloids and pharmaceuticals, making this compound an important compound for research and application in various fields .
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The benzyl alcohol group can then be introduced through various substitution reactions. Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and efficiency .
Chemical Reactions Analysis
4-(1H-Indol-4-YL)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophilic reagents like halogens and nitrating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(1H-Indol-4-YL)benzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound is studied for its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-4-YL)benzyl alcohol involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. For example, indole derivatives are known to bind to serotonin receptors, which play a role in mood regulation and other physiological processes .
Comparison with Similar Compounds
4-(1H-Indol-4-YL)benzyl alcohol can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties. The uniqueness of this compound lies in its specific structure, which combines the indole ring with a benzyl alcohol group, providing distinct chemical and biological properties.
Properties
CAS No. |
864871-35-2 |
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Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
[4-(1H-indol-4-yl)phenyl]methanol |
InChI |
InChI=1S/C15H13NO/c17-10-11-4-6-12(7-5-11)13-2-1-3-15-14(13)8-9-16-15/h1-9,16-17H,10H2 |
InChI Key |
TZOSCFQPRIKQIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=CC=C(C=C3)CO |
Origin of Product |
United States |
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